

# SBC-115076: A Technical Overview of a Novel Small Molecule PCSK9 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SBC-115076

Cat. No.: B610722

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of **SBC-115076**, a potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document outlines its mechanism of action, key preclinical data, and the experimental methodologies employed in its evaluation.

## Core Discovery and Mechanism of Action

**SBC-115076** was identified as a potent antagonist of PCSK9, a protein that plays a critical role in the metabolism of low-density lipoprotein (LDL) cholesterol.[1] By binding to circulating PCSK9, **SBC-115076** prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[2] The higher number of active LDLRs results in enhanced clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL and total cholesterol levels.[2]

The development of **SBC-115076** is part of a broader strategy to create orally available alternatives to the monoclonal antibody-based PCSK9 inhibitors currently in clinical use.[3] Small molecule inhibitors like **SBC-115076** offer the potential for more convenient administration and wider patient access.

## Preclinical Efficacy

The preclinical development of **SBC-115076** has demonstrated its potential in both in vitro and in vivo settings.

## In Vitro Activity

In cellular assays, **SBC-115076** has shown dose-dependent inhibition of PCSK9 activity.<sup>[2]</sup> Studies in HepG2 cells, a human liver cell line, have demonstrated that **SBC-115076** increases the uptake of fluorescently labeled Dil-LDL, indicating enhanced LDLR activity.<sup>[4][5]</sup> Furthermore, in HEK293T cells expressing PCSK9, **SBC-115076** effectively blocks LDLR degradation.<sup>[6]</sup>

Parameter	Value	Cell Line	Reference
IC <sub>50</sub>	~30 nM	Not specified	<sup>[2]</sup>

## In Vivo Efficacy

Animal studies have corroborated the in vitro findings, showing significant reductions in cholesterol levels in response to **SBC-115076** administration. In mouse models fed a high-fat diet, the compound has been shown to lower total cholesterol levels.<sup>[4][6]</sup> Similarly, in rats on a high-fat diet, treatment with **SBC-115076** resulted in reduced body weight, visceral fat, and cholesterol levels.<sup>[2]</sup>

Animal Model	Dosage	Effect on Total Cholesterol	Duration	Reference
High-Fat Diet Mice	8 mg/kg	32% reduction	Not specified	<sup>[4]</sup>
Hypercholesterolemic Mice	Not specified	Up to 50% reduction in total and LDL-cholesterol	1-2 weeks	<sup>[2]</sup>
High-Fat Diet Rats	4 mg/kg (s.c., daily)	Significant reduction	3 weeks	<sup>[1]</sup>

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **SBC-115076**.

### In Vitro PCSK9 Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **SBC-115076** against PCSK9.
- Methodology: A dose-response curve was generated by measuring the inhibition of PCSK9 activity across a range of **SBC-115076** concentrations.[2] While the specific assay format is not detailed in the provided results, it likely involved a biochemical assay measuring the interaction between PCSK9 and the LDLR's extracellular domain in the presence of the inhibitor.

### Cellular LDL Uptake Assay

- Objective: To assess the effect of **SBC-115076** on the uptake of LDL cholesterol by liver cells.
- Cell Line: HepG2 cells.[4][5]
- Protocol:
  - HepG2 cells were cultured in a suitable medium.
  - Cells were treated with varying concentrations of **SBC-115076** for 24 hours.[4]
  - Fluorescently labeled Dil-LDL was added to the cell culture.
  - After an incubation period, the cells were washed to remove unbound Dil-LDL.
  - The amount of internalized Dil-LDL was quantified using fluorescence microscopy or a plate reader. An increase in fluorescence intensity indicates enhanced LDL uptake.[5]

### LDLR Degradation Assay

- Objective: To confirm that **SBC-115076** protects the LDLR from PCSK9-mediated degradation.
- Cell Line: HEK293T cells.[6]
- Protocol:
  - HEK293T cells were transiently transfected with a PCSK9 cDNA construct to induce PCSK9 expression.[5]
  - The transfected cells were treated with **SBC-115076**.
  - After an incubation period of 43 hours, the cells were lysed.[5]
  - The expression levels of LDLR were analyzed by Western blotting. A higher level of LDLR in treated cells compared to untreated controls indicates inhibition of degradation.

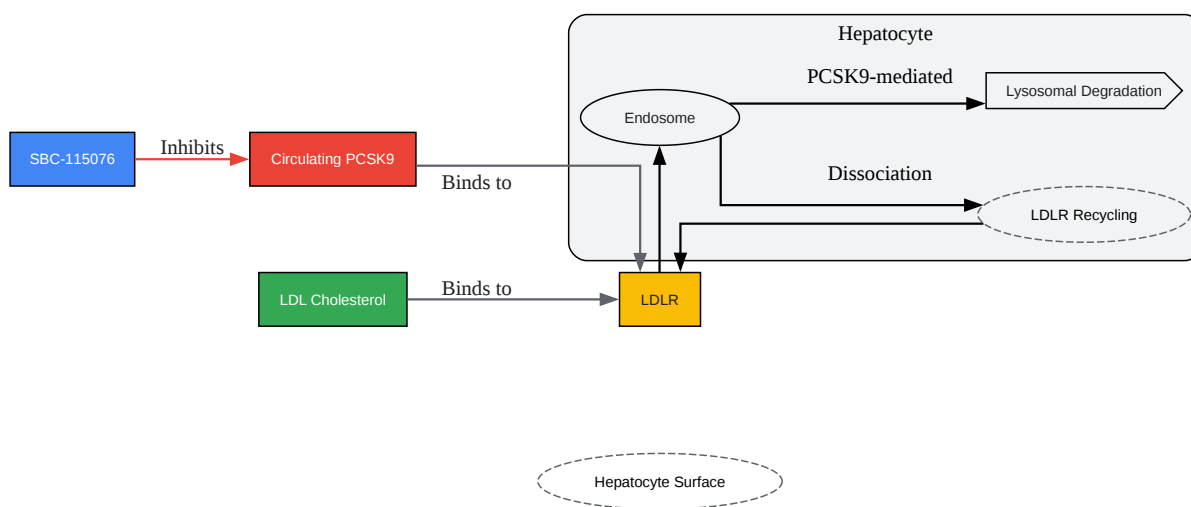
## In Vivo Efficacy Studies in Rodent Models

- Objective: To evaluate the cholesterol-lowering effects of **SBC-115076** in animal models of hypercholesterolemia.
- Animal Models:
  - Male C57BL/6 mice fed a high-fat diet.[5]
  - Rats fed a high-fat diet.[2]
- Protocol (General):
  - Animals were acclimatized and fed a high-fat diet to induce hypercholesterolemia.
  - A baseline blood sample was collected to determine initial cholesterol levels.
  - Animals were divided into treatment and control groups. The treatment group received **SBC-115076** (e.g., 8 mg/kg in mice or 4 mg/kg via subcutaneous injection daily in rats), while the control group received a vehicle.[1][4]
  - Blood samples were collected at specified time points throughout the study.

- Plasma or serum was isolated, and total cholesterol and LDL cholesterol levels were measured using standard enzymatic assays.

## Visualizations

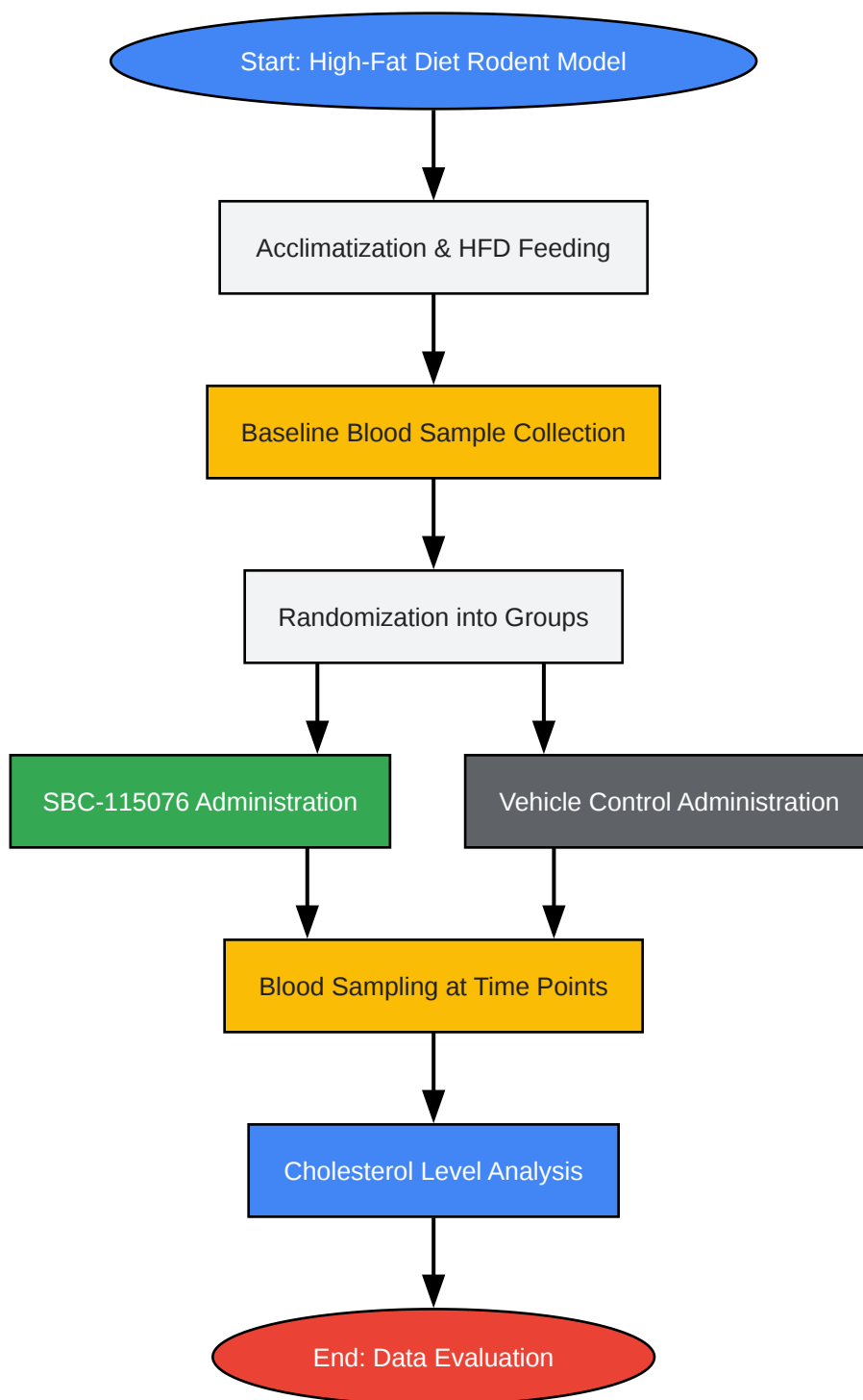
### Signaling Pathway of SBC-115076



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SBC-115076** in preventing PCSK9-mediated LDLR degradation.

## Experimental Workflow for In Vivo Efficacy



[Click to download full resolution via product page](#)

Caption: General workflow for assessing the in vivo efficacy of **SBC-115076** in rodent models.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. PCSK9 (Proprotein convertase subtilisin/kexin type 9) inhibitors: past, present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. US9682085B2 - Anti-protein convertase subtilisin kexin type 9 (anti-PCSK9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [SBC-115076: A Technical Overview of a Novel Small Molecule PCSK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610722#discovery-and-development-of-sbc-115076]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)